molecular formula C8H9NO2 B195528 2-Acetamidophenol CAS No. 614-80-2

2-Acetamidophenol

Cat. No. B195528
CAS RN: 614-80-2
M. Wt: 151.16 g/mol
InChI Key: ADVGKWPZRIDURE-UHFFFAOYSA-N
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Description

2-Acetamidophenol, also known as N-(2-Hydroxyphenyl)acetamide, is a member of the class of phenols . It is a positional isomer of paracetamol and possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties . It has roles as a platelet aggregation inhibitor, an anti-inflammatory agent, a xenobiotic metabolite, an apoptosis inducer, an antineoplastic agent, and an antirheumatic drug .


Molecular Structure Analysis

The molecular formula of 2-Acetamidophenol is C8H9NO2 . The IUPAC name is N-(2-hydroxyphenyl)acetamide . The InChI is 1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

2-Acetamidophenol is a white or light brown powder . It is soluble in hot water and ethanol, slightly soluble in cold water . The melting point is 205-210 °C (lit.) .

Scientific Research Applications

  • Biological Synthesis and Agricultural Applications : AAP can be biosynthetically produced in Escherichia coli, offering a sustainable and efficient strategy for its synthesis on a gram scale. This process is environmentally friendly compared to traditional chemical methods that rely on fossil fuels and cause pollution. This biological synthesis has significant implications for agricultural applications and medical research (Hou, Feng, Xian, & Huang, 2021).

  • Potential in Antifungal, Anti-Inflammatory, and Antitumor Applications : AAP exhibits potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities. The study of its biosynthesis in Pseudomonas chlororaphis has led to the highest microbial-based AAP production to date, indicating a promising host for industrial-scale biosynthesis of AAP from renewable resources (Guo, Wang, Wang, Hu, & Zhang, 2020).

  • Prostaglandin Synthesis Inhibition : AAP has been shown to inhibit prostaglandin synthetase from rabbit platelets. This discovery has implications for understanding its role in antipyresis and potential anti-inflammatory effects (Vargaftig & Hai, 1973).

  • Pharmaceutical Analysis : AAP, also known as paracetamol, is a common ingredient in pharmaceutical formulations. Advanced techniques like electrochemical studies and flow injection analysis have been utilized to analyze its presence and concentration in various formulations, providing vital information for quality control (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).

  • Environmental Impact and Degradation Studies : The transformation of AAP by chlorination in wastewater treatment processes produces toxic compounds like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. These findings are crucial for understanding the environmental impact of AAP and developing strategies to mitigate its adverse effects in water treatment processes (Bedner & Maccrehan, 2006).

  • Hepatotoxicity and Metabolic Phenotyping : Studies have focused on AAP metabolism and its relation to acute liver failure, particularly through the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine. Metabolic phenotyping has been applied to understand the mechanism of AAP-induced hepatotoxicity and identify potential biomarkers for improved patient stratification (Coen, 2015).

  • Impact on Breast Cancer Cell Proliferation : Studies on the isomers of AAP, such as p-acetamidophenol, have shown their ability to stimulate the proliferation of cultured breast cancer cells, which is influenced by the -OH moiety position on the benzene ring. This has implications for understanding the molecular interactions of AAP and its derivatives in cancer research (Harnagea-Theophilus, Miller, & Rao, 1999).

  • Electrochemical Oxidation Studies : The electrochemical oxidation of AAP in water/ethanol mixtures has been studied, revealing potential applications in green synthesis methods for producing various derivatives under environmentally friendly conditions (Nematollahi, Afkhami, & Shajari, 2017).

Safety And Hazards

2-Acetamidophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye irritation .

Future Directions

The future direction of 2-Acetamidophenol research is likely to focus on developing more sustainable and efficient strategies for its synthesis . For instance, one study has reported a promising strategy that involves the use of a one-pot whole-cell cascade biocatalytic pathway to produce 2-Acetamidophenol and its analogues . This method can efficiently produce 1.8 g/L 2-Acetamidophenol using the methyl anthranilate hydrolysis product as the substrate .

properties

IUPAC Name

N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKWPZRIDURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022082
Record name 2-Hydroxyacetanilide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidophenol

CAS RN

614-80-2, 4746-61-6, 57047-65-1
Record name 2-Acetamidophenol
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Record name 2-Hydroxyacetanilide
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Record name Acetamide, 2-hydroxy-N-phenyl-
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Record name Acetylaminophenol
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Record name 2-Acetamidophenol
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Record name Acetamide, N-(2-hydroxyphenyl)-
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Record name 2-Hydroxyacetanilide
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Record name 2'-hydroxyacetanilide
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Record name O-HYDROXYACETANILIDE
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Record name 2'-Hydroxyacetanilide
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Synthesis routes and methods

Procedure details

10.9 g of o-aminophenol and 100 ml of acetic acid were placed in a 300 ml round-bottom flask, followed by addition of 10.2 g acetic anhydride under ice-water cooling. The mixture was heated at 60° C. for one hour to complete the reaction, resulting in formation of 2-acetaminophenol. 23.4 g gaseous chlorine was then passed into the reaction mixture at a temperature of 80°-90° C. and the resulting reaction solution was cooled and evaporated under reduced pressure to leave 24.9 g of yellow crystals of 2-acetamino-4,5,6-trichlorophenol which melted with decomposition at 200° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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